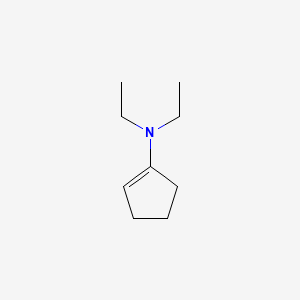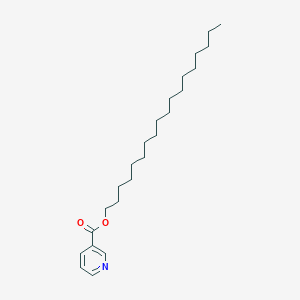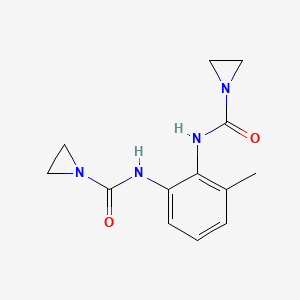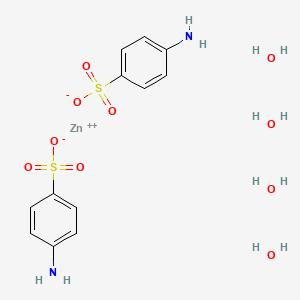
N,4-Dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dichlorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the nitrogen and fourth positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,4-Dichlorobenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The general procedure involves the purification of solvents by routine methods and distillation under dry nitrogen atmosphere before use .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of 3,5-dichlorobenzonitrile as a starting material. This compound is then reacted with various arylamines to produce the desired dichlorobenzamide derivatives . The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,4-Dichlorobenzamide undergoes several types of chemical reactions, including substitution reactions. For example, it can react with arylamine compounds to form various dichlorobenzamide derivatives .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 3,5-dichlorobenzoyl chloride and arylamine compounds. The reaction is typically carried out in N,N′-dimethylformamide solution at 60°C .
Major Products Formed: The major products formed from the reactions involving this compound are various dichlorobenzamide derivatives. These derivatives are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Wissenschaftliche Forschungsanwendungen
N,4-Dichlorobenzamide has a wide range of scientific research applications. It is used in the synthesis of various benzamide derivatives, which have significant applications in the pharmaceutical, paper, and plastic industries . Additionally, these compounds are used as intermediates in the synthesis of therapeutic agents . The versatility of this compound makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of N,4-Dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable N-H⋯O hydrogen bonds, which play a crucial role in its biological activity . These interactions are essential for the compound’s antitumoral and anticonvulsive activities .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
N,4-Dichlorobenzamide stands out due to its unique structural properties and diverse applications in various fields.
Eigenschaften
CAS-Nummer |
33341-64-9 |
|---|---|
Molekularformel |
C7H5Cl2NO |
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
N,4-dichlorobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,(H,10,11) |
InChI-Schlüssel |
KZYWTQNZACMDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)


![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)



![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
